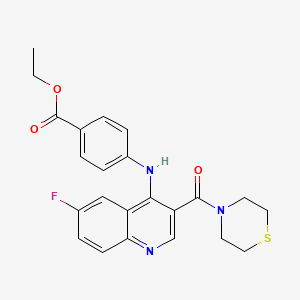

4-((6-氟-3-(硫代吗啉-4-羰基)喹啉-4-基)氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of fluoroquinolones, which are a family of synthetic broad-spectrum antibiotics . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .

Synthesis Analysis

Fluoroquinolones are typically synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . The specific synthesis route for this compound would likely involve similar strategies, incorporating the thiomorpholine-4-carbonyl and benzoate groups at the appropriate stages.Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a quinoline core, with a fluorine atom at the 6-position, an amino group at the 4-position linked to a benzoate group, and a thiomorpholine-4-carbonyl group at the 3-position. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the fluoroquinoline core, as well as the thiomorpholine-4-carbonyl and benzoate groups. Fluoroquinolones are known to form complexes with metals, which could have implications for their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoroquinolones are generally well-absorbed and exhibit good tissue penetration . The presence of the thiomorpholine-4-carbonyl and benzoate groups could potentially influence these properties.科学研究应用

荧光和生物化学应用

喹啉衍生物,包括与4-((6-氟-3-(硫代吗啉-4-羰基)喹啉-4-基)氨基)苯甲酸乙酯类似的衍生物,以其高效的荧光性质而闻名。这些化合物广泛用于生物化学和医学,用于研究各种生物系统。它们的灵敏度和选择性使其适用于基于稠合芳香体系的DNA荧光团应用(Aleksanyan & Hambardzumyan, 2013).

有机发光器件应用

喹啉衍生物在有机发光二极管(OLED)应用中显示出潜力。它们的电子结构,包括供体和受体亚基,允许高效的红色发射,使其适用于标准红色OLED。这些特性为OLED技术新材料的开发开辟了途径(Luo et al., 2015).

抗菌性能

某些喹啉衍生物表现出显着的抗菌活性。其结构的修饰,如取代不同的基团,可以增强其对革兰氏阳性和革兰氏阴性细菌的有效性。这使得它们在新型抗菌剂的开发中很有价值(Koga et al., 1980).

新型化合物的合成

喹啉衍生物在新型化合物合成中用途广泛。例如,它们与各种试剂的相互作用可以导致形成具有潜在生物活性的新杂环化合物。这种多功能性对于探索新的治疗剂至关重要(Gao et al., 2011).

荧光研究和生物学应用

与4-((6-氟-3-(硫代吗啉-4-羰基)喹啉-4-基)氨基)苯甲酸乙酯相关的N-芳基-2-氨基喹啉的广泛合成和荧光研究,突出了它们在生物学应用中的潜力。了解它们的发光特性以及它们如何受氢键和取代基等各种因素的影响,有助于它们在生物成像和传感中的应用(Hisham et al., 2019).

作用机制

属性

IUPAC Name |

ethyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3S/c1-2-30-23(29)15-3-6-17(7-4-15)26-21-18-13-16(24)5-8-20(18)25-14-19(21)22(28)27-9-11-31-12-10-27/h3-8,13-14H,2,9-12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDCKOCQYTXHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2470541.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide](/img/structure/B2470552.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)

![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)